

# Unveiling the Spectroscopic Signature of N1-Methoxymethyl Picrinine: A Technical Guide

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## Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

Cat. No.: B15587925

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This technical guide provides a comprehensive overview of the spectroscopic data for **N1-Methoxymethyl picrinine**, a notable indole alkaloid. Tailored for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

## Spectroscopic Data

The structural elucidation of **N1-Methoxymethyl picrinine** was accomplished through extensive spectroscopic analysis. The high-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula, while 1D and 2D NMR spectroscopy provided detailed insights into its complex architecture.

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the precise mass and molecular formula of **N1-Methoxymethyl picrinine**.

Ion	m/z [M+H] <sup>+</sup>	Molecular Formula
Experimental	383.1965	C <sub>22</sub> H <sub>27</sub> N <sub>2</sub> O <sub>4</sub>

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded in  $\text{CDCl}_3$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2:  $^1\text{H}$  NMR Data for **N1-Methoxymethyl Picrinine** (500 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
<b>2-OCH<sub>2</sub></b>	<b>5.25, 4.88</b>	<b>d, d</b>	<b>8.0, 8.0</b>
3	3.85	m	
5	3.35, 2.95	m, m	
6	2.85, 2.40	m, m	
8	7.28	d	7.5
9	7.05	t	7.5
10	7.15	t	7.5
11	7.45	d	7.5
15	3.25	m	
16	2.15	s	
17-OCH <sub>3</sub>	3.75	s	
18	1.15	d	6.5
19	4.25	q	6.5
20	2.55	s	

| N1-CH<sub>2</sub>OCH<sub>3</sub> | 3.45 | s | |

Table 3:  $^{13}\text{C}$  NMR Data for **N1-Methoxymethyl Picrinine** (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Type
<b>2</b>	<b>92.5</b>	<b>CH</b>
3	52.8	CH
5	53.5	CH <sub>2</sub>
6	36.5	CH <sub>2</sub>
7	56.8	C
8	128.5	CH
9	122.5	CH
10	120.0	CH
11	110.5	CH
12	135.5	C
13	142.8	C
14	125.8	C
15	35.8	CH
16	48.5	C
17	172.5	C=O
18	12.8	CH <sub>3</sub>
19	75.5	CH
20	60.5	C
21	195.5	C=O
N1-CH <sub>2</sub>	78.5	CH <sub>2</sub>
OCH <sub>3</sub>	55.8	CH <sub>3</sub>

| 17-OCH<sub>3</sub> | 51.8 | CH<sub>3</sub> |

## Experimental Protocols

### Isolation of N1-Methoxymethyl Picrinine

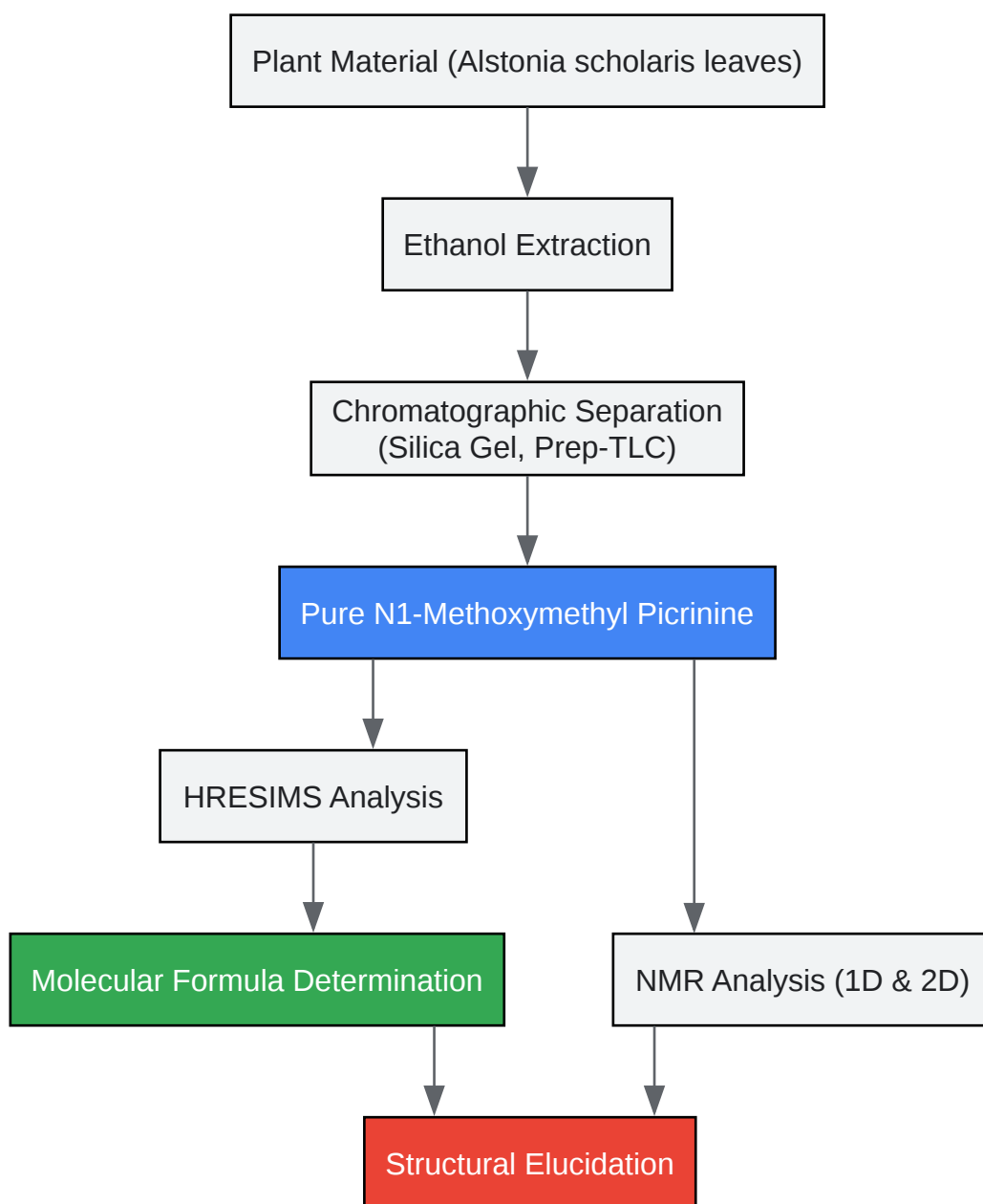
**N1-Methoxymethyl picrinine** was isolated from the leaves of *Alstonia scholaris*. The air-dried and powdered leaves were extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative thin-layer chromatography, to yield the pure compound.

### Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ . The solvent used was  $\text{CDCl}_3$ , and tetramethylsilane (TMS) served as the internal standard.
- **Mass Spectrometry:** High-resolution mass spectra were obtained using an Agilent 6210 TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode.

### Logical Workflow for Compound Characterization

The process of isolating and identifying **N1-Methoxymethyl picrinine** follows a logical and systematic workflow, beginning with the plant material and culminating in the detailed structural elucidation.



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Caption: Workflow for the isolation and structural elucidation of **N1-Methoxymethyl picrinine**.

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